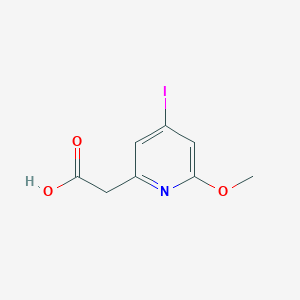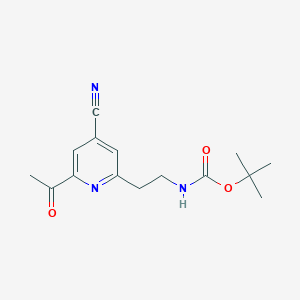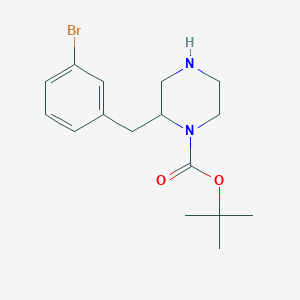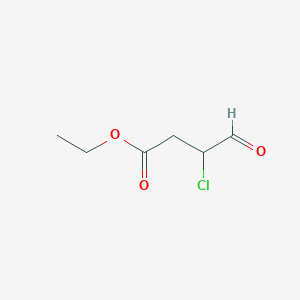
1-(3-Amino-5-bromopyridin-4-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-bromopyridin-4-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 3rd position and a bromine atom at the 5th position of the pyridine ring, with an ethanone group attached to the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-bromopyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-amino-4-pyridinyl ethanone using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-5-bromopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium azide, potassium cyanide, thiols; reactions often require polar aprotic solvents like dimethylformamide or acetonitrile and may be catalyzed by transition metals.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-bromopyridin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science for the development of novel compounds with desired properties.
Wirkmechanismus
The mechanism by which 1-(3-Amino-5-bromopyridin-4-YL)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The amino and bromine groups allow for specific binding to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminopyridin-4-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(3-Amino-5-chloropyridin-4-yl)ethanone: Chlorine atom instead of bromine, which may alter its chemical properties and interactions.
1-(3-Amino-5-fluoropyridin-4-yl)ethanone:
Uniqueness: 1-(3-Amino-5-bromopyridin-4-YL)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Eigenschaften
Molekularformel |
C7H7BrN2O |
|---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
1-(3-amino-5-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,9H2,1H3 |
InChI-Schlüssel |
KZUIFAFQUOGYLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=NC=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















